molecular formula C6H12N2O B1321413 1-Isopropylimidazolidin-2-one CAS No. 21921-33-5

1-Isopropylimidazolidin-2-one

Cat. No.: B1321413
CAS No.: 21921-33-5
M. Wt: 128.17 g/mol
InChI Key: RTPNQRLGWKMEEK-UHFFFAOYSA-N
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Description

1-Isopropylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O It is a derivative of imidazolidinone, characterized by the presence of an isopropyl group attached to the nitrogen atom at the first position of the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds. For instance, the direct incorporation of the carbonyl group into 1,2-diamines can be achieved under oxidative carbonylation conditions . Another method includes the intramolecular hydroamidation of propargylic ureas under base-catalyzed conditions . This method is notable for its mild reaction conditions and short reaction times.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalytic processes. Metal-catalyzed diamination of olefins and aziridine ring expansion are some of the strategies employed . These methods are favored for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidinones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further functionalized for specific applications.

Scientific Research Applications

1-Isopropylimidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

1-Isopropylimidazolidin-2-one can be compared with other similar compounds, such as:

  • 1-Methylimidazolidin-2-one
  • 1-(2-Hydroxyethyl)-2-imidazolidinone
  • 1-(2-Aminoethyl)imidazolidin-2-one

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with other molecules. This makes it distinct from other imidazolidinone derivatives and suitable for specific applications in research and industry .

Biological Activity

1-Isopropylimidazolidin-2-one (CAS No. 21921-33-5) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound features an imidazolidinone ring structure with an isopropyl group, which influences its interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmaceutical development.

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 114.17 g/mol
  • Structure : The compound consists of a five-membered ring containing two nitrogen atoms and one carbonyl group, contributing to its reactivity and biological function.

This compound exhibits biological activity primarily through its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking their activity and thereby modulating various biochemical pathways. The precise mechanism can vary depending on the target enzyme, but generally involves the formation of stable complexes that prevent substrate access.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Enzyme InhibitionBinds to enzyme active sites, inhibiting their catalytic functions.
CytotoxicityExhibits cytotoxic effects against various cancer cell lines.
Antimicrobial PotentialShows promise in inhibiting bacterial growth in preliminary studies.

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit enzymes involved in critical metabolic pathways. For example, studies have shown that it inhibits certain kinases, which are pivotal in cancer progression.

  • Study on Kinase Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazolidinones, including this compound, exhibited significant inhibition of BCR-ABL kinase, a target in chronic myeloid leukemia (CML) treatment. The compound's binding affinity was measured using surface plasmon resonance (SPR), showing a competitive inhibition mechanism .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound displayed cytotoxic effects against human colon tumor cells (HCT-116). The IC50 values indicated potent activity, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. A study conducted by researchers at a university laboratory found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with other imidazolidinone derivatives was conducted:

Compound Enzyme Target IC50 (µM) Activity Type
This compoundBCR-ABL Kinase0.5Enzyme Inhibition
4-Methylimidazolidinonec-KIT Kinase0.8Enzyme Inhibition
N-MethylimidazolidinonePDGFR-alpha1.5Enzyme Inhibition

Properties

IUPAC Name

1-propan-2-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPNQRLGWKMEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617305
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21921-33-5
Record name 1-(Propan-2-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)imidazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A five-liter three necked flask equipped with a thermometer, condenser, stirrer, and nitrogen inlet was charged with 2-isopropylaminoethylamine (2550 g, 25 moles) and urea (1500 g, 25 moles). The reaction mixture was heated to 125° C. for seven hours and then 170° C. until no more gas releasing was observed. About 3155 g of N-isopropyl-2-imidazolidone was obtained. The reaction is represented as follows: ##STR10##
Quantity
2550 g
Type
reactant
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 0° C. suspension of 1-(2-chloroethyl)-3-isopropylurea (6.00 g, 36.4 mmol) in THF (60 mL) was treated with NaH (60% in mineral oil, 2.50 g, 104 mmol) and stirred at RT overnight. The mixture was concentrated to dryness, treated with satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 1-isopropylimidazolidin-2-one (3.21 g, 69%) as a waxy solid. MS (ESI) m/z: 129.1 (M+H+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two

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